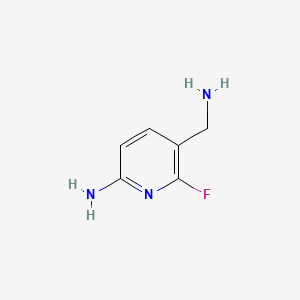
2,2-Difluoro-4,5-dimethoxypentan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-4,5-dimethoxypentan-1-amine hydrochloride is an organic compound characterized by the presence of two fluorine atoms, two methoxy groups, and an amine group attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4,5-dimethoxypentan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pentane Backbone: The initial step involves the formation of the pentane backbone through a series of reactions such as alkylation or Grignard reactions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled conditions.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Amination: The amine group is introduced through nucleophilic substitution reactions using amine precursors.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-4,5-dimethoxypentan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Applications De Recherche Scientifique
2,2-Difluoro-4,5-dimethoxypentan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-4,5-dimethoxypentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.
Pathway Modulation: Affecting various biochemical pathways, resulting in physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride
- 2,2-Difluoro-1,1-dimethoxyethane
- 4,5-Dimethoxy-2,2-difluoropentanoic acid
Uniqueness
2,2-Difluoro-4,5-dimethoxypentan-1-amine hydrochloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Propriétés
Formule moléculaire |
C7H16ClF2NO2 |
|---|---|
Poids moléculaire |
219.66 g/mol |
Nom IUPAC |
2,2-difluoro-4,5-dimethoxypentan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15F2NO2.ClH/c1-11-4-6(12-2)3-7(8,9)5-10;/h6H,3-5,10H2,1-2H3;1H |
Clé InChI |
KJFZJYKWEONDAF-UHFFFAOYSA-N |
SMILES canonique |
COCC(CC(CN)(F)F)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol](/img/structure/B13467497.png)


![1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1'-cyclobutane] hydrochloride](/img/structure/B13467509.png)
![3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13467519.png)
![1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13467523.png)



